2-(Cyclopropylmethyl)pyrimidine-4,6-diol
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Overview
Description
2-(Cyclopropylmethyl)pyrimidine-4,6-diol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)pyrimidine-4,6-diol can be achieved through several synthetic routes. One common method involves the condensation of substituted malonic acid diesters with guanidine in the presence of sodium ethoxide . This reaction typically proceeds under mild conditions and yields the desired pyrimidine derivative.
Another approach involves the use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups . This method allows for the efficient conversion of the intermediate compounds to the target pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while reduction may produce pyrimidine-4,6-diol derivatives with altered substituents.
Scientific Research Applications
2-(Cyclopropylmethyl)pyrimidine-4,6-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound may interfere with the replication of viral particles by disrupting the assembly of viral proteins .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: A similar compound with amino groups at positions 2 and hydroxyl groups at positions 4 and 6.
2-Amino-4,6-dichloropyrimidine: A derivative with chlorine atoms at positions 4 and 6.
4,6-Diarylpyrimidin-2-amine: A compound with aryl groups at positions 4 and 6 and an amino group at position 2.
Uniqueness
2-(Cyclopropylmethyl)pyrimidine-4,6-diol is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other pyrimidine derivatives and may contribute to its specific biological activities and industrial uses.
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10N2O2/c11-7-4-8(12)10-6(9-7)3-5-1-2-5/h4-5H,1-3H2,(H2,9,10,11,12) |
InChI Key |
QGMXUEZBWGMBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC(=CC(=O)N2)O |
Origin of Product |
United States |
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